

In-Vitro Characterization of YJC-10592: A Review of Publicly Available Data

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Compound of Interest

Compound Name: YJC-10592

Cat. No.: B2429381

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Introduction

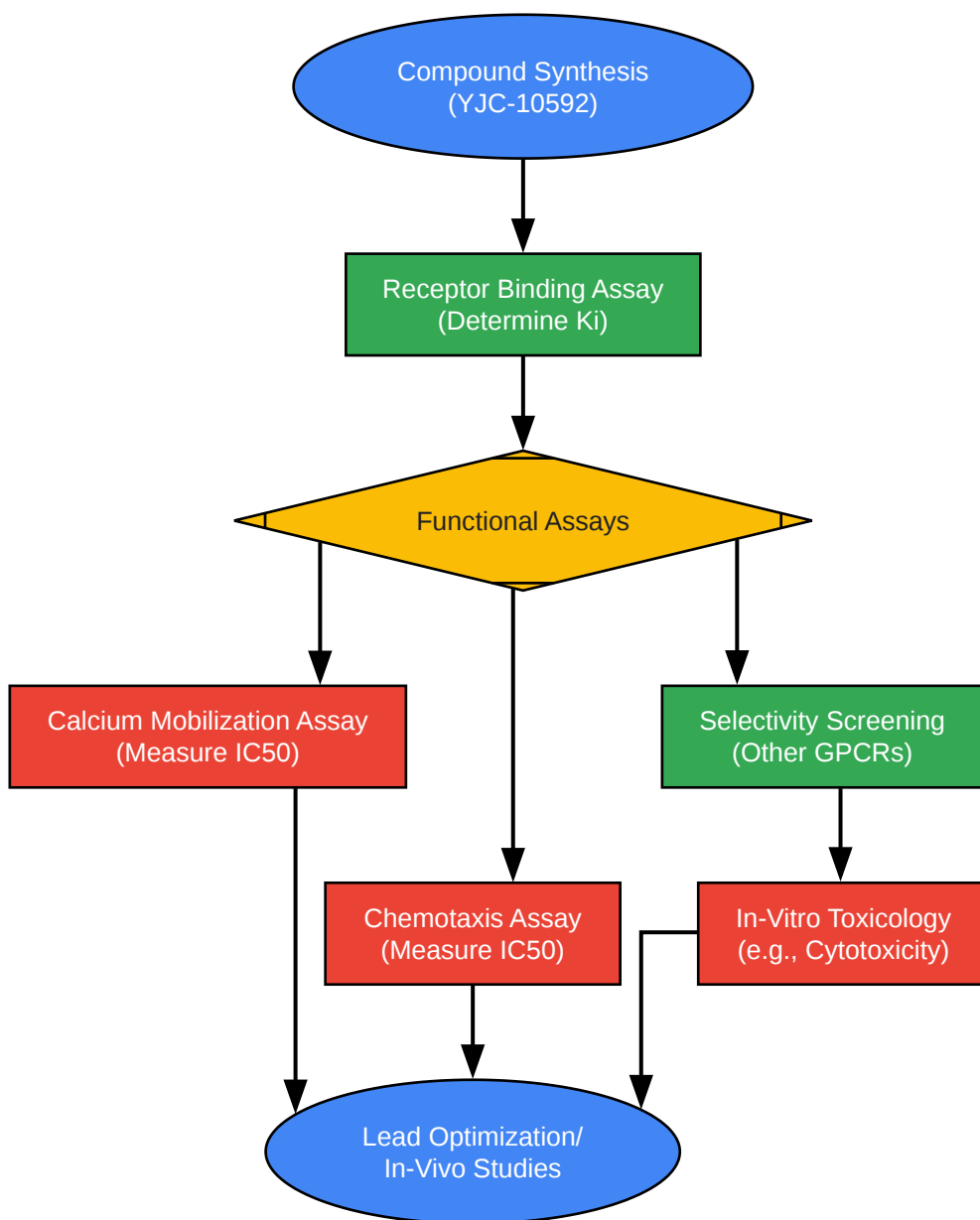
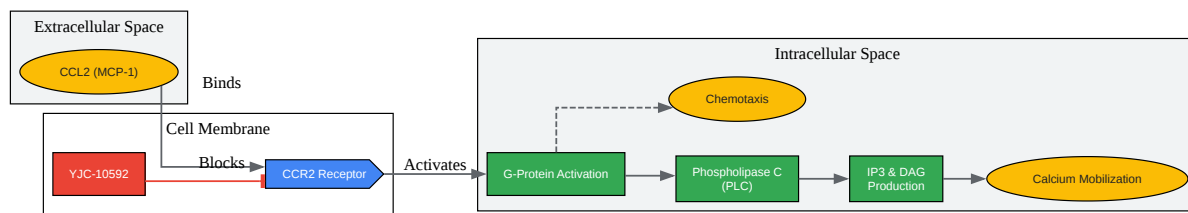
YJC-10592 has been identified as a novel antagonist of the C-C chemokine receptor 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key players in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes and macrophages to sites of inflammation. As such, CCR2 has emerged as a promising therapeutic target for a variety of inflammatory and autoimmune diseases. This document aims to provide a comprehensive overview of the publicly available in-vitro characterization of **YJC-10592**. However, it is important to note that detailed experimental data and protocols for this specific compound are scarce in the public domain, suggesting that much of the in-depth characterization may be proprietary.

Mechanism of Action

YJC-10592 functions as a CCR2 antagonist, meaning it binds to the CCR2 receptor and blocks the downstream signaling events initiated by its natural ligands, such as CCL2. This inhibition is expected to disrupt the recruitment of CCR2-expressing cells, thereby mitigating the inflammatory response.

Signaling Pathway

The canonical signaling pathway initiated by CCL2 binding to CCR2 involves the activation of G-protein coupled receptors, leading to a cascade of intracellular events. A primary consequence of this activation is an increase in intracellular calcium concentration and the initiation of chemotaxis, the directed movement of cells along a chemical gradient. By blocking the initial ligand-receptor interaction, **YJC-10592** is presumed to inhibit these downstream effects.



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